molecular formula C25H20N2O4 B1597128 Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid CAS No. 517905-91-8

Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Cat. No.: B1597128
CAS No.: 517905-91-8
M. Wt: 412.4 g/mol
InChI Key: VTDRHDRSYRSZJX-HSZRJFAPSA-N
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Description

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid is an important amino acid derivative commonly used in solid-phase synthesis and protein chemical synthesis. It has significant biological activity and wide application potential, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scalable and efficient synthetic routes. These methods are designed to produce high yields of the compound while minimizing the use of hazardous reagents and conditions. The process may involve multiple steps, including protection, deprotection, and purification stages .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for its role in protein synthesis and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-Amino-4-(3-cyano-phenyl)-butyric acid
  • Fmoc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Uniqueness

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid is unique due to its specific structural configuration and the presence of the cyano group at the para position of the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3R)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDRHDRSYRSZJX-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375879
Record name AC1MC5MS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517905-91-8
Record name AC1MC5MS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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